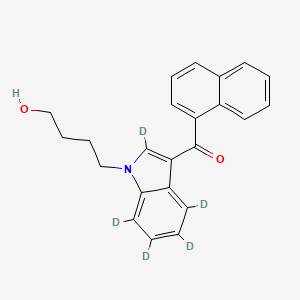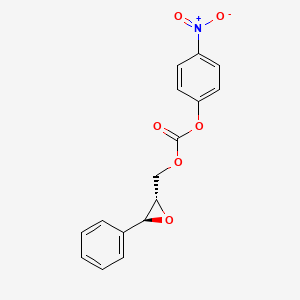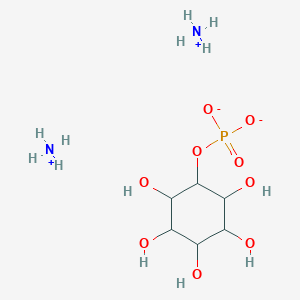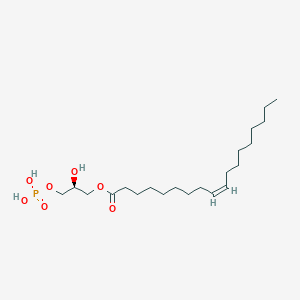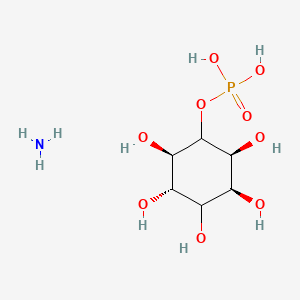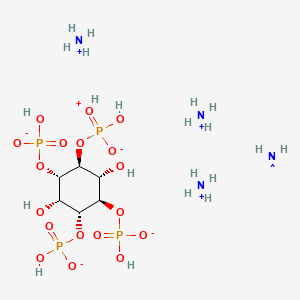
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is a cell signaling inositol phosphate intermediate. It is a derivative of inositol, a type of sugar alcohol, and plays a crucial role in various cellular processes. This compound is often used in scientific research to study cell signaling pathways and the regulation of cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) involves the phosphorylation of inositol at specific positions. The process typically requires the use of phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups. The reaction conditions often include the use of solvents like water or phosphate-buffered saline (PBS) at a pH of 7.2 .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The compound is usually produced as a lyophilized powder for ease of storage and handling .
化学反応の分析
Types of Reactions: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an intermediate in the production of other inositol phosphates .
Common Reagents and Conditions: The common reagents used in these reactions include phosphorylating agents such as ATP and specific kinases like inositol-1,3,4,6-tetraphosphate 5-kinase and inositol-1,3,4,6-tetraphosphate 2-kinase. The reactions typically occur under physiological conditions, with a pH around 7.2 and at body temperature (37°C) .
Major Products: The major products formed from these reactions include inositol-1,3,4,5,6-pentaphosphate and inositol-1,2,3,4,6-pentaphosphate.
科学的研究の応用
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is widely used in scientific research due to its role in cell signaling. It serves as a substrate for various kinases, making it valuable for studying phosphorylation pathways. In biology, it is used to investigate the regulation of cellular functions and the role of inositol phosphates in signal transduction .
In medicine, this compound is used to explore potential therapeutic targets for diseases related to cell signaling abnormalities. It is also employed in the study of metabolic pathways and the development of drugs that can modulate these pathways .
In the industry, D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is used in the production of other inositol phosphates and related compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules .
作用機序
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) exerts its effects by acting as an intermediate in the phosphorylation of inositol. It serves as a substrate for specific kinases, which add phosphate groups to the inositol molecule at designated positions. This process is crucial for the regulation of various cellular functions, including signal transduction and metabolic pathways .
The molecular targets of this compound include inositol kinases and phosphatases, which are enzymes responsible for adding and removing phosphate groups, respectively. The pathways involved in its mechanism of action are primarily related to cell signaling and the regulation of cellular activities .
類似化合物との比較
Similar Compounds:
- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate (phytic acid)
- D-myo-Inositol-1,3,4,5,6-pentaphosphate
- D-myo-Inositol-1,2,3,4,6-pentaphosphate
- D-myo-Inositol-1,4,5-triphosphate
Uniqueness: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. Its role as an intermediate in the production of higher-order inositol phosphates makes it a crucial component in the study of cell signaling pathways. Unlike some other inositol phosphates, it is a poor activator of the inositol 1,4,5-trisphosphate receptor, highlighting its distinct functional properties .
特性
分子式 |
C6H27N4O18P4 |
|---|---|
分子量 |
567.19 g/mol |
InChI |
InChI=1S/C6H16O18P4.3H3N.H2N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);3*1H3;1H2/t1-,2+,3-,4+,5-,6+;;;; |
InChIキー |
TYJWRBQKZVRBFU-ODDQJIBDSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@H]([C@H]([C@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2] |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


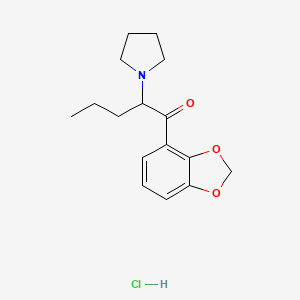

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)
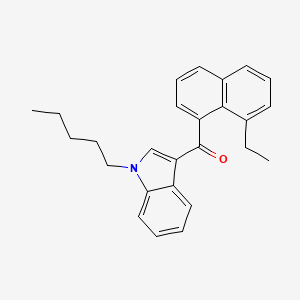
![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)
